L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine
Description
L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine is a tetrapeptide composed of two tyrosine residues, one serine, and one lysine linked via peptide bonds. The sequence can be represented as Tyr-Ser-Lys-Tyr, with tyrosine (Tyr) contributing aromatic and hydroxyl groups, serine (Ser) providing a polar side chain, and lysine (Lys) introducing a positively charged amino group.
Tyrosine, a non-essential amino acid (C₉H₁₁NO₃), is a precursor to neurotransmitters and melanin, with roles in signal transduction and protein synthesis . Serine (C₃H₇NO₃) is critical for enzyme catalysis and membrane lipid synthesis, while lysine (C₆H₁₄N₂O₂) enhances solubility and electrostatic interactions due to its basic side chain . The tetrapeptide’s molecular formula is calculated as C₂₇H₃₇N₅O₈ (accounting for three water molecules lost during peptide bond formation), with a molecular weight of 583.62 g/mol .
Properties
CAS No. |
81156-22-1 |
|---|---|
Molecular Formula |
C27H37N5O8 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H37N5O8/c28-12-2-1-3-21(25(37)31-22(27(39)40)14-17-6-10-19(35)11-7-17)30-26(38)23(15-33)32-24(36)20(29)13-16-4-8-18(34)9-5-16/h4-11,20-23,33-35H,1-3,12-15,28-29H2,(H,30,38)(H,31,37)(H,32,36)(H,39,40)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
QOEPIMFTBPWZDZ-MLCQCVOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
Solid-phase synthesis typically employs a Wang or Rink amide resin pre-loaded with the C-terminal tyrosine residue. The Fmoc-protected tyrosine derivative is anchored via its carboxyl group using a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in dimethylformamide (DMF), facilitated by N,N-diisopropylethylamine (DIPEA) as a base. The resin loading capacity (~0.6–1.0 mmol/g) directly impacts scalability, with higher loadings risking steric hindrance during subsequent couplings.
Iterative Deprotection and Coupling Cycles
After anchoring the C-terminal tyrosine, the Fmoc group is removed using 20% piperidine in DMF (2 × 5 min), achieving >99% deprotection efficiency. Subsequent amino acids (lysine, serine, tyrosine) are coupled sequentially:
- L-Lysine Incorporation : Fmoc-Lys(Boc)-OH (Boc = tert-butoxycarbonyl) is activated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (2.5 equiv each) in DMF for 1–2 hours. Lysine’s ε-amino group remains Boc-protected to prevent branching.
- L-Serine Coupling : Fmoc-Ser(tBu)-OH utilizes analogous conditions, with tert-butyl protection preventing β-elimination during deprotection.
- N-Terminal Tyrosine : Final coupling employs Fmoc-Tyr(tBu)-OH, ensuring phenolic hydroxyl protection until global deprotection.
Yields for each coupling step typically exceed 85%, with incomplete reactions addressed via double coupling (repeating the activation cycle).
Solution-Phase Fragment Condensation
Protected Dipeptide Synthesis
For larger-scale production, solution-phase synthesis of fragments (e.g., L-Tyr-L-Ser and L-Lys-L-Tyr) reduces resin-related costs. The patent CN112920086A details esterification of tyrosine’s carboxyl group with methanol under thionyl chloride catalysis (1.7:1 molar ratio, 94% yield). Subsequent amidation with trifluoroacetic anhydride in tetrahydrofuran (THF) and pyridine (2.2:1 mass ratio) yields N-trifluoroacetyl intermediates, critical for suppressing racemization.
Mitsunobu Etherification for Serine Protection
The L-seryl residue’s hydroxyl group is protected via Mitsunobu reaction using triphenylphosphine (1.2 equiv) and di-tert-butyl azodicarboxylate (1.2 equiv) in THF at 0–5°C, achieving 97% conversion. This method avoids side reactions common to silyl ethers and ensures compatibility with subsequent hydrolysis steps.
Fragment Assembly
Protected dipeptides are condensed using succinimide-active esters (e.g., Boc-Tyr-OSu) in THF/water (1:1) with NaHCO3 (2.5 equiv). Reaction monitoring via HPLC confirms >95% conversion after 48 hours. Global deprotection employs trifluoroacetic acid (TFA)/H2O (95:5) to remove Boc and t-Bu groups, followed by hydrogenolysis for benzyl esters if present.
Orthogonal Protecting Group Schemes
Tyrosine Dual Protection
The two tyrosine residues necessitate differentiated protection:
- C-Terminal Tyrosine : Initially protected as a benzyl ester for SPPS, removed via hydrogenolysis.
- N-Terminal Tyrosine : t-Bu ether protection, cleaved during global TFA treatment.
This strategy prevents cross-reactivity during fragment condensation.
Lysine Side-Chain Protection
Boc protection on lysine’s ε-amino group remains stable under Fmoc deprotection conditions (piperidine/DMF). Post-synthesis, Boc is removed with TFA, while the α-amino Fmoc group is retained until the final coupling.
Coupling Reagent Optimization
A comparative analysis of coupling agents reveals:
| Reagent | Activation Time | Yield (%) | Racemization Risk |
|---|---|---|---|
| HBTU | 1 h | 88 | Low |
| TBTU | 45 min | 85 | Moderate |
| DCC/HOBt | 2 h | 82 | High |
HBTU emerges as optimal, balancing speed and racemization suppression.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). The target tetrapeptide elutes at ~15–18 min (linear gradient: 20–50% MeCN over 30 min).
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight ([M+H]⁺ calc. 594.6, obs. 594.5). Minor impurities (<2%) correspond to deletion sequences.
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d6) exhibits characteristic signals:
- Tyrosine aromatic protons: δ 7.05 (d, J = 8.5 Hz, 4H)
- Serine β-CH2: δ 3.85 (m, 2H)
- Lysine ε-NH2: δ 7.45 (br s, 2H, post-deprotection)
Challenges and Mitigation Strategies
Incomplete Coupling
Double coupling (2 × 1 h) with 1.5 equiv excess of activated amino acid reduces deletion peptide formation.
Racemization
Low-temperature (4°C) activation with HOBt minimizes racemization during serine coupling.
Global Deprotection Side Reactions
Scavengers (e.g., triisopropylsilane) in TFA prevent alkylation of tyrosine residues.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.
Scientific Research Applications
L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine is a peptide with a variety of applications across biotechnology and nutraceuticals. Research into this peptide has focused on its interactions with enzymes and receptors, potentially leading to insights into disease mechanisms and therapeutic strategies.
Synthesis of this compound
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Threonyl-L-phenylalanylyl-seryl-L-lysine | Contains threonine instead of tyrosine | Different amino acid composition affecting activity |
| L-Seryl-L-threonyl-L-threonyl-L-threonine | All threonines | Focused on threonines may alter solubility |
| L-Alanylyl-L-threoninlyl-seryl-L-threonine | Contains alanine instead of tyrosine | May exhibit different biological activities |
This compound is unique due to its specific sequence featuring two tyrosines that allow for phosphorylation, making it interesting for studying signaling pathways and developing therapeutic applications.
Tyrosine's broader role
L-Tyrosine, also known as tyrosine (symbol Tyr or Y) or 4-hydroxyphenylalanine, is one of the 20 standard amino acids used by cells to synthesize proteins . It is a conditionally essential amino acid with a polar side group . Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . If the diet is rich in tyrosine, the requirements for phenylalanine are reduced by about 50% .
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For instance, tyrosine residues can be phosphorylated by kinases, playing a crucial role in signal transduction.
Comparison with Similar Compounds
Table 1: Structural Properties of Tyrosine-Containing Peptides
Key Observations :
- The tetrapeptide’s molecular weight (583.62 g/mol) positions it between smaller tripeptides (e.g., C₁₉H₃₀N₄O₆) and larger hexapeptides (e.g., C₃₉H₄₈N₈O₁₀) .
- Hydrogen bond donors/acceptors correlate with solubility and membrane permeability.
- The topological polar surface area (TPSA) of ~311 Ų aligns with peptides exhibiting moderate solubility in aqueous environments .
Functional and Pharmacokinetic Comparisons
Table 2: Functional Properties and Bioactivity
Key Observations :
- Solubility : The tetrapeptide’s moderate solubility is attributed to lysine’s charge and tyrosine’s hydroxyl groups, contrasting with the hexapeptide’s lower solubility due to tryptophan’s hydrophobicity .
- LogP : Negative XlogP values (-2.1 to -3.8) indicate high polarity, consistent with poor lipid membrane penetration .
- Bioactivity: Tyrosine-containing peptides often exhibit antioxidant or signaling properties.
Q & A
Q. What are the recommended strategies for synthesizing L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine, and how can side reactions be minimized?
Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc or Boc chemistry. The tyrosine residue requires protection (e.g., tert-butyl ether) to prevent oxidation during synthesis. For lysine, side-chain protection with Boc or Alloc groups is critical to avoid unintended crosslinking. Purification via reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures high purity . Side reactions like aspartimide formation (at serine) can be mitigated by using mild deprotection conditions and low-temperature coupling steps .
Q. How can the secondary structure of this compound be characterized experimentally?
Circular dichroism (CD) spectroscopy in aqueous buffers (pH 7.4) or membrane-mimetic environments (e.g., SDS micelles) can reveal α-helical or β-sheet tendencies. Tyrosine’s aromatic side chain allows UV-Vis analysis (λ = 275 nm) for concentration determination. NMR (1H/13C) in deuterated solvents (DMSO-d6 or D2O) resolves backbone conformation and hydrogen-bonding patterns, though dynamic motion in short peptides may require low-temperature measurements .
Q. What biological roles are hypothesized for this peptide, and how can they be validated?
The sequence suggests potential roles in signaling (tyrosine phosphorylation) or metal chelation (lysine and serine residues). Validation requires:
- Kinase assays : Incubate with Src-family kinases and ATP-γ-32P to detect phosphorylation.
- Metal binding studies : Use isothermal titration calorimetry (ITC) with Fe³⁺/Cu²⁺ and monitor enthalpy changes.
- Cell-based assays : Fluorescent tagging (e.g., FITC) to track cellular uptake via confocal microscopy .
Advanced Research Questions
Q. How can conflicting data on the peptide’s stability under oxidative conditions be resolved?
Discrepancies in oxidation studies (e.g., dityrosine formation vs. degradation) may arise from buffer composition (e.g., trace metal ions in phosphate buffers). To resolve:
- Use metal chelators (EDTA) in buffers.
- Compare H₂O₂ vs. radical-generating systems (AAPH).
- Quantify dityrosine via LC-MS (m/z 361.1) or fluorescence (λ_ex 315 nm, λ_em 410 nm) .
Q. What experimental designs are optimal for studying its interaction with lipid bilayers?
- Surface plasmon resonance (SPR) : Immobilize lipid vesicles on L1 chips and measure peptide binding kinetics.
- Calorimetry : Differential scanning calorimetry (DSC) to assess phase transition changes in DMPC/DMPG liposomes.
- Molecular dynamics (MD) simulations : Use CHARMM36 force field to model insertion depth and residue-specific interactions .
Q. How can residue-specific modifications (e.g., phosphorylation) be introduced and analyzed?
Q. What are the pitfalls in interpreting its amyloidogenic potential via Thioflavin T assays?
False positives may occur due to tyrosine’s intrinsic fluorescence or lysine’s electrostatic interactions. Mitigation strategies:
- Include peptide-free controls.
- Validate with TEM to confirm fibril morphology.
- Use Congo red binding with polarized light (apple-green birefringence) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
